2-((1-(2-methylbenzyl)-1H-indol-3-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide
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Description
2-((1-(2-methylbenzyl)-1H-indol-3-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide is a useful research compound. Its molecular formula is C23H26N2O2S and its molecular weight is 394.53. The purity is usually 95%.
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Detailed Synthesis Method
Design of the Synthesis Pathway
The synthesis pathway for the compound '2-((1-(2-methylbenzyl)-1H-indol-3-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide' involves the synthesis of two key intermediates, which are then coupled to form the final product. The first intermediate is 1-(2-methylbenzyl)-1H-indole-3-carbaldehyde, which is synthesized from 2-methylbenzylamine and indole-3-carboxaldehyde. The second intermediate is N-((tetrahydrofuran-2-yl)methyl)acetamide, which is synthesized from tetrahydrofuran and acetic anhydride. These two intermediates are then coupled using a thiolation reaction to form the final product.
Starting Materials
2-methylbenzylamine, indole-3-carboxaldehyde, tetrahydrofuran, acetic anhydride, thioacetic acid, triethylamine, N,N-dimethylformamide, sodium hydride, chloroacetyl chloride
Reaction
Step 1: Synthesis of 1-(2-methylbenzyl)-1H-indole-3-carbaldehyde, a. Dissolve 2-methylbenzylamine (1.0 equiv) in N,N-dimethylformamide (DMF) and cool to 0-5°C., b. Slowly add indole-3-carboxaldehyde (1.1 equiv) to the reaction mixture with stirring., c. Stir the reaction mixture at room temperature for 12-24 hours., d. Quench the reaction with water and extract the product with ethyl acetate., e. Dry the organic layer over anhydrous sodium sulfate and concentrate the product under reduced pressure to obtain 1-(2-methylbenzyl)-1H-indole-3-carbaldehyde as a yellow solid., Step 2: Synthesis of N-((tetrahydrofuran-2-yl)methyl)acetamide, a. Dissolve tetrahydrofuran (1.0 equiv) in dry dichloromethane (DCM) and cool to 0-5°C., b. Slowly add acetic anhydride (1.1 equiv) to the reaction mixture with stirring., c. Stir the reaction mixture at room temperature for 12-24 hours., d. Quench the reaction with water and extract the product with ethyl acetate., e. Dry the organic layer over anhydrous sodium sulfate and concentrate the product under reduced pressure to obtain N-((tetrahydrofuran-2-yl)methyl)acetamide as a colorless liquid., Step 3: Synthesis of 2-((1-(2-methylbenzyl)-1H-indol-3-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide, a. Dissolve 1-(2-methylbenzyl)-1H-indole-3-carbaldehyde (1.0 equiv) and triethylamine (1.1 equiv) in dry DCM., b. Add thioacetic acid (1.1 equiv) to the reaction mixture with stirring., c. Stir the reaction mixture at room temperature for 12-24 hours., d. Quench the reaction with water and extract the product with ethyl acetate., e. Dry the organic layer over anhydrous sodium sulfate and concentrate the product under reduced pressure to obtain 2-((1-(2-methylbenzyl)-1H-indol-3-yl)thio)acetaldehyde as a yellow solid., f. Dissolve 2-((1-(2-methylbenzyl)-1H-indol-3-yl)thio)acetaldehyde (1.0 equiv) and sodium hydride (1.1 equiv) in dry DCM., g. Add N-((tetrahydrofuran-2-yl)methyl)acetamide (1.1 equiv) to the reaction mixture with stirring., h. Add chloroacetyl chloride (1.1 equiv) dropwise to the reaction mixture with stirring., i. Stir the reaction mixture at room temperature for 12-24 hours., j. Quench the reaction with water and extract the product with ethyl acetate., k. Dry the organic layer over anhydrous sodium sulfate and concentrate the product under reduced pressure to obtain the final product, 2-((1-(2-methylbenzyl)-1H-indol-3-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide, as a yellow solid.
properties
IUPAC Name |
2-[1-[(2-methylphenyl)methyl]indol-3-yl]sulfanyl-N-(oxolan-2-ylmethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O2S/c1-17-7-2-3-8-18(17)14-25-15-22(20-10-4-5-11-21(20)25)28-16-23(26)24-13-19-9-6-12-27-19/h2-5,7-8,10-11,15,19H,6,9,12-14,16H2,1H3,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPWTXFNFUICYOL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN2C=C(C3=CC=CC=C32)SCC(=O)NCC4CCCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-((1-(2-methylbenzyl)-1H-indol-3-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide |
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